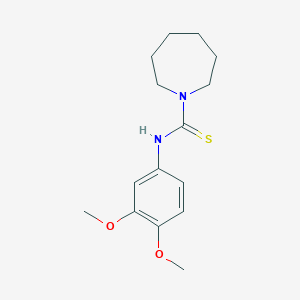

![molecular formula C25H29N7O2 B5550379 2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)

2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine" is part of a class of chemicals involved in various chemical reactions and has been studied for its potential applications in different fields, including medicinal chemistry. The compound is a pyrimidine derivative, a class known for its significance in biological processes and pharmaceutical applications.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multiple steps including cyclization, condensation, and functional group transformations. For example, Ackland et al. (1993) described the synthesis and characterization of complex pyrimidine derivatives through intermediate stages, which can provide insights into similar synthetic routes for the compound (Ackland, Howard, Jacobsen, Secreast, & Dring, 1993).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives like "2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine" typically features planar aromatic rings, which contribute to their biological activity. Peeters, Blaton, and De Ranter (1993) analyzed the crystal structure of a similar compound, which can be used to infer the geometric and electronic properties of the targeted molecule (Peeters, Blaton, & Ranter, 1993).

Applications De Recherche Scientifique

Synthesis and Biological Potentials

Synthesis Techniques

The compound has been synthesized through various methods, including microwave irradiative cyclocondensation, showcasing the efficiency of modern synthesis techniques. This method allows for the rapid and efficient production of pyrimidine derivatives, indicating its potential for large-scale synthesis and study (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Antimicrobial and Insecticidal Activities

Some derivatives have shown significant antimicrobial and insecticidal activities. The research indicates a positive correlation between the structure of pyrimidine derivatives and their biological activities, suggesting their potential as templates for developing new antimicrobial and insecticidal agents (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Anti-inflammatory and Analgesic Properties

Studies reveal that specific pyrimidine derivatives exhibit significant anti-inflammatory and analgesic activities. These findings suggest the potential therapeutic applications of such compounds in treating conditions associated with inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Cancer Research

Pyrimidine derivatives, including structures related to the compound , have been explored for their anti-cancer activities. These studies have shown that certain modifications to the pyrimidine core can lead to compounds with significant activity against various cancer cell lines, indicating the potential for developing new anticancer therapeutics (Palwinder Singh & Kamaldeep Paul, 2006).

Dual Inhibitor Development

The design and synthesis of pyrimidine derivatives as dual inhibitors of key enzymes, such as thymidylate synthase and dihydrofolate reductase, have shown promise in antitumor research. This approach aims to target multiple pathways simultaneously, potentially leading to more effective cancer treatments (A. Gangjee et al., 2000).

Propriétés

IUPAC Name |

[3-(4-methylpyrimidin-2-yl)oxyphenyl]-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N7O2/c1-18-8-9-26-25(27-18)34-21-7-5-6-20(16-21)24(33)32-14-12-31(13-15-32)23-17-22(28-19(2)29-23)30-10-3-4-11-30/h5-9,16-17H,3-4,10-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPABXIRGRDHENB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

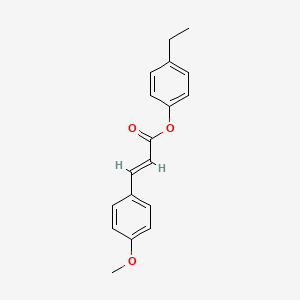

![(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5550296.png)

![(3R*,4S*)-1-[(2'-methoxybiphenyl-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5550301.png)

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)

![4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5550308.png)

![methyl 4-{2-[(2-pyrimidinylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5550312.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550325.png)

![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)

![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)

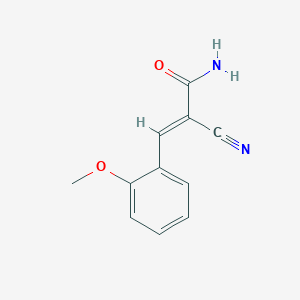

![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)

![6-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5550386.png)

![4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)